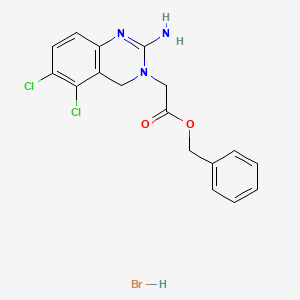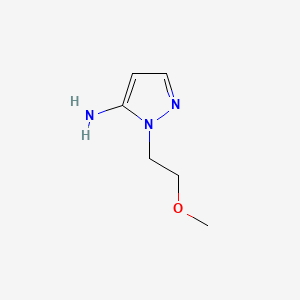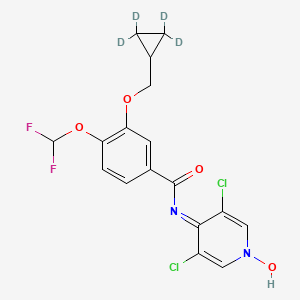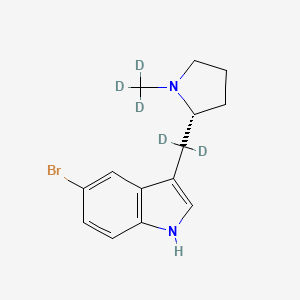
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole, commonly referred to as 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole, is a novel synthetic compound with a wide range of uses in scientific research. It is a halogenated indole derivative that has been used in a variety of applications, from drug design to biochemistry. This compound has recently gained attention due to its potential as an important tool for drug discovery.
Aplicaciones Científicas De Investigación
5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole has been used in a variety of scientific research applications. It has been used as a tool for drug design, as it has been found to bind to several drug targets. Additionally, it has been used as an inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Furthermore, it has been used to study the mechanism of action of several drugs and to evaluate their efficacy.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and modulates their activity. Additionally, it may interact with enzymes involved in the synthesis of prostaglandins and leukotrienes, thus inhibiting their production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole have yet to be fully elucidated. However, it has been found to be a potent inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. Additionally, it has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole in lab experiments has several advantages. It is relatively easy to synthesize and can be stored for extended periods of time without significant degradation. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, it is important to note that this compound is highly toxic and should be handled with caution.
Direcciones Futuras
The potential future directions for 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to evaluate their efficacy. Furthermore, it could be used to create new materials with unique properties, such as biodegradable polymers or nanomaterials. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to develop new methods of drug delivery.
Métodos De Síntesis
The synthesis of 5-Bromo-3-Methylpyrrolidin-2-ylmethyl-d5-Indole is a multi-step process that involves the use of several reagents. The first step is the reaction of 2-bromo-3-methylpyrrolidin-2-one with 1-chloro-3-methyl-1H-indole, which yields the desired compound. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The next step involves the removal of the chlorine atom from the indole ring by the addition of a reducing agent such as sodium borohydride or lithium aluminum hydride. Finally, the desired compound is isolated by column chromatography.
Propiedades
IUPAC Name |
5-bromo-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1/i1D3,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-MSXAUQHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-3-(N-methylpyrrolidin-2-ylmethyl-d5)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)
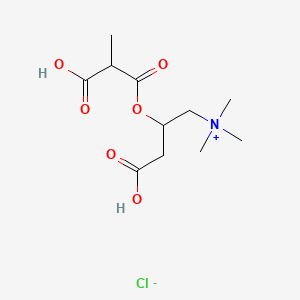
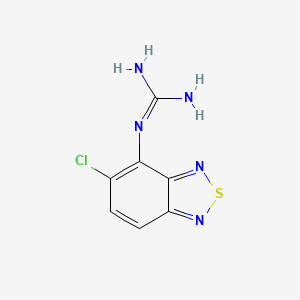

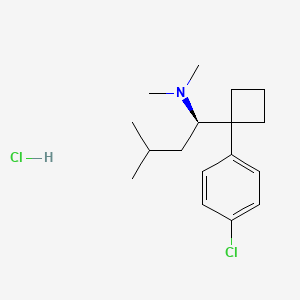
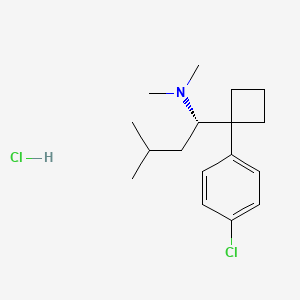
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)
